(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a compound belonging to the class of indene derivatives. This compound features a unique structure characterized by a hydroxyl group, an oxo group, and an acetic acid moiety, which contribute to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through several chemical processes, typically starting from indene derivatives. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications.
This compound falls under the category of organic compounds, specifically as an indene derivative. It is classified based on its functional groups and structural characteristics, which include:
The synthesis of (5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves several key steps:
The synthesis can be optimized for yield and purity using continuous flow reactors and advanced purification techniques in industrial settings. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis.
The molecular formula for (5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is . Its structure consists of:
The compound has a molecular weight of approximately 202.19 g/mol. Its structural representation can be described using SMILES notation as OC(=O)C1=C(C(=O)C2=CC(C=C12)O)=C(C=C2)C
.
(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets within biological systems:
Research is ongoing to elucidate the exact molecular targets and mechanisms involved in its biological effects.
The compound exhibits several notable physical properties:
Key chemical properties include:
(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid has several important applications in scientific research:
This compound's unique structure and properties make it a versatile candidate for further research and development across multiple scientific disciplines.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2